molecular formula C24H27NO7 B12187473 8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate

8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate

Cat. No.: B12187473
M. Wt: 441.5 g/mol
InChI Key: CZCAOHXIBNDALU-UHFFFAOYSA-N
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Description

Table 1: Key Structural Parameters of the Benzo[c]Chromen Core

Parameter Value (Å/°) Source
C8–OCH₃ bond length 1.42 ± 0.02 Computational
C4–CH₃ bond length 1.50 ± 0.03 Crystallographic
Dihedral angle (benzene-pyrone) 2.1°

The ketone at position 6 introduces electron-withdrawing effects, polarizing the pyrone ring and enhancing conjugation across the tricyclic system. This planar configuration facilitates π-π stacking interactions in solid-state assemblies, as observed in related benzo[c]chromen derivatives.

Properties

Molecular Formula

C24H27NO7

Molecular Weight

441.5 g/mol

IUPAC Name

(8-methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C24H27NO7/c1-7-18(25-23(28)32-24(3,4)5)22(27)30-19-11-10-16-15-9-8-14(29-6)12-17(15)21(26)31-20(16)13(19)2/h8-12,18H,7H2,1-6H3,(H,25,28)

InChI Key

CZCAOHXIBNDALU-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OC1=C(C2=C(C=C1)C3=C(C=C(C=C3)OC)C(=O)O2)C)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Intermolecular Diels-Alder Cycloaddition

A metal-free method involves a regioselective Diels-Alder reaction between 3-vinyl-2H-chromenes and methyl propiolate , followed by oxidative aromatization. This method achieves yields up to 94% over two steps (Table 1).

Table 1: Diels-Alder Reaction Conditions and Outcomes

Starting MaterialReagents/ConditionsYieldReference
3-Vinyl-2H-chromeneMethyl propiolate, CH₂Cl₂, 25°C, 12 h94%

Copper-Catalyzed Cyclization

An alternative route employs 2-bromo-4-methoxybenzoic acid and resorcinol under basic conditions with CuSO₄ catalysis. This method forms the chromene core via nucleophilic aromatic substitution and subsequent cyclization (Equation 1):

2-Bromo-4-methoxybenzoic acid+ResorcinolCuSO₄, NaOH80CBenzo[c]chromene core[15]\text{2-Bromo-4-methoxybenzoic acid} + \text{Resorcinol} \xrightarrow[\text{CuSO₄, NaOH}]{80^\circ \text{C}} \text{Benzo[c]chromene core} \quad

Functionalization of the Chromene Core

Introduction of Methoxy and Methyl Groups

The 8-methoxy and 4-methyl substituents are introduced via electrophilic aromatic substitution or alkylation. For example, methyl iodide in the presence of a base (e.g., K₂CO₃) selectively methylates the chromene at the 4-position. Methoxylation is achieved using dimethyl sulfate under acidic conditions.

Key Data:

  • Reaction Temp: 60–80°C

  • Solvent: DMF or THF

  • Yield: 75–88%

Oxidation to 6-Oxo Derivative

The 6-oxo group is introduced via oxidation of the intermediate dihydrochromene using KMnO₄ or CrO₃ in acetic acid.

Equation 2:

DihydrochromeneAcOHKMnO46-Oxo-benzo[c]chromene[9]\text{Dihydrochromene} \xrightarrow[\text{AcOH}]{KMnO_4} \text{6-Oxo-benzo[c]chromene} \quad

Synthesis of the Boc-Protected Amino Butanoate Side Chain

Protection of Glycine Derivative

The 2-[(tert-butoxycarbonyl)amino]butanoic acid side chain is synthesized by reacting 2-aminobutanoic acid with di-tert-butyl dicarbonate (Boc₂O) in a biphasic system (Equation 3):

2-Aminobutanoic acid+Boc₂ONaHCO₃, H₂O/THF0CBoc-protected amino acid[17]\text{2-Aminobutanoic acid} + \text{Boc₂O} \xrightarrow[\text{NaHCO₃, H₂O/THF}]{0^\circ \text{C}} \text{Boc-protected amino acid} \quad

Yield: 81–91%

Activation of the Carboxylic Acid

The Boc-protected amino acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to form an active ester.

Table 2: Activation Conditions

ReagentSolventTempTimeYield
EDC/HOBtDMF0–25°C16 h86%

Coupling of Chromene Core and Side Chain

The final step involves esterification between the activated Boc-protected amino acid and the hydroxyl group at the 3-position of the chromene core.

Steglich Esterification

Using EDC/HOBt in dichloromethane (DCM), the coupling proceeds at room temperature:

Equation 4:

Chromen-3-ol+Activated Boc-amino acidEDC/HOBt, DCM25CTarget compound[5][14]\text{Chromen-3-ol} + \text{Activated Boc-amino acid} \xrightarrow[\text{EDC/HOBt, DCM}]{25^\circ \text{C}} \text{Target compound} \quad

Optimized Parameters:

  • Molar Ratio (Chromene:Acid): 1:1.2

  • Reaction Time: 12–24 h

  • Yield: 71–86%

Alternative Coupling Methods

N,N'-Dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in THF offers comparable yields (68–75%) but requires stringent moisture control.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography: Silica gel with ethyl acetate/hexane (3:7) gradient.

  • HPLC: Reverse-phase C18 column, acetonitrile/water (70:30).

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.2–6.8 (aromatic H), 5.3 (Boc NH), 3.8 (OCH₃), 1.4 (Boc C(CH₃)₃).

  • ESI-MS: m/z 447.4 [M+H]⁺.

Comparative Analysis of Methods

Table 3: Advantages and Limitations of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Diels-Alder/AromatizationHigh regioselectivity, scalabilityRequires anhydrous conditions85–94%
Copper-CatalyzedCost-effective, simple workupModerate yields70–88%
Steglich EsterificationMild conditions, high efficiencySensitive to moisture71–86%

Industrial-Scale Considerations

For large-scale production, continuous flow reactors are employed to enhance mixing and heat transfer during the Diels-Alder step. Boc protection is optimized using microwave-assisted synthesis , reducing reaction times from hours to minutes .

Chemical Reactions Analysis

Types of Reactions

8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of free amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 8-methoxy derivatives exhibit potent anticancer properties. For instance, studies have shown that benzo[c]chromene derivatives can inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. A notable case study demonstrated that a related compound significantly reduced tumor growth in xenograft models, suggesting potential for therapeutic use in oncology.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. In vitro studies revealed effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism appears to involve disruption of microbial cell membranes, leading to cell death.

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of benzo[c]chromene derivatives, including this compound. Animal models of neurodegenerative diseases such as Alzheimer's have shown that these compounds can reduce oxidative stress and inflammation in neuronal cells, suggesting they may be beneficial in treating or preventing neurodegenerative disorders.

Enzyme Inhibition

The compound has been investigated as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has shown promise as a histone deacetylase (HDAC) inhibitor, which plays a crucial role in gene expression regulation and cancer progression. A study reported that modifications to the structure enhanced its potency as an HDAC inhibitor.

Synthesis of Novel Compounds

The versatility of the chemical structure allows for the synthesis of various analogs with modified functional groups, leading to compounds with enhanced biological activity or selectivity. This adaptability is crucial for drug development processes where fine-tuning pharmacological properties is necessary.

Data Summary

Application AreaKey FindingsReferences
Anticancer ActivityInduces apoptosis in cancer cell lines
Antimicrobial PropertiesEffective against multiple bacterial strains
Neuroprotective EffectsReduces oxidative stress in neuronal cells
Enzyme InhibitionPotent HDAC inhibitor with structural modifications

Case Studies

  • Anticancer Study :
    • Objective : Assess the anticancer efficacy of a related benzo[c]chromene derivative.
    • Methodology : In vivo experiments using xenograft models.
    • Results : Significant reduction in tumor size (p < 0.01), with minimal toxicity observed.
  • Antimicrobial Evaluation :
    • Objective : Evaluate antimicrobial activity against clinical isolates.
    • Methodology : Disk diffusion method and minimum inhibitory concentration (MIC) assays.
    • Results : Demonstrated MIC values comparable to standard antibiotics, indicating potential as a therapeutic agent.
  • Neuroprotection Research :
    • Objective : Investigate protective effects on neuronal cells under oxidative stress.
    • Methodology : Cell culture studies with induced oxidative stress.
    • Results : Enhanced cell viability and reduced markers of inflammation were observed.

Mechanism of Action

The mechanism of action of 8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular signaling and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Chromenone/Benzochromenone Family

a) 2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate
  • Molecular Formula : C₂₀H₁₈O₆
  • Key Features: Simpler monocyclic dihydropyran system (vs. fused benzo[c]chromenone). Methoxyphenoxy and benzoate ester substituents.
  • Comparison: The absence of a fused aromatic ring reduces π-conjugation and molecular weight (MW = 354.35 g/mol vs. 441.48 g/mol), likely improving solubility but limiting rigidity . The methoxy group in both compounds may enhance electron-donating effects, but the chromenone system in the target compound offers greater planarity for intermolecular interactions.
b) 8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione
  • Molecular Formula : Varies with substituent (R).
  • Key Features: Spirocyclic framework with benzothiazole and dimethylaminophenyl groups. Contains a lactone (6,10-dione) system.
  • Comparison: The spirocyclic architecture introduces steric complexity absent in the target compound. The Boc-protected amino acid ester in the target compound provides selective deprotection advantages over the benzothiazole and dimethylamino groups, which may complicate synthetic modifications .

Boc-Protected Amino Acid Esters

a) tert-Butyl 4-(4-(((S)-1-(((S,E)-6-ethoxy-2,5-dimethyl-6-oxohex-4-en-3-yl)(methyl)amino)-3,3-dimethyl-1-oxobutan-2-yl)amino)-2-methyl-3-(methylamino)-4-oxobutan-2-yl)benzoate
  • Molecular Formula : C₃₃H₅₀N₄O₇ (MW = 642.79 g/mol).
  • Key Features: Complex peptide-like backbone with Boc-protected amine. Hexenoic acid and methylamino substituents.
  • Comparison: The Boc group in both compounds enhances amine stability, but the target compound’s simpler structure (MW = 441.48 g/mol) may offer better pharmacokinetic properties (e.g., membrane permeability) .

Functional Group-Driven Comparisons

Property Target Compound 2-(4-Methoxyphenoxy)-6-methyl-3-oxo-pyran-4-yl benzoate Spiro-Benzothiazole Derivative
Core Structure Benzo[c]chromenone (fused bicyclic) Dihydropyran (monocyclic) Spiro[4.5]decane
Key Functional Groups Boc-protected amino acid ester, OCH₃ Benzoate ester, OCH₃ Benzothiazole, dimethylaminophenyl
Molecular Weight (g/mol) 441.48 354.35 ~450–500 (estimated)
Solubility (Predicted) Low (high MW, aromaticity) Moderate (lower MW, ester groups) Low (rigid spiro system)
Stability High (Boc protection) Moderate (ester hydrolysis susceptibility) Moderate (sensitive to ring strain)

Key Research Findings

  • Steric Effects : The Boc group in the target compound provides superior steric protection compared to acetyl or benzyl groups, reducing unintended side reactions .

Biological Activity

8-Methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate is a synthetic compound belonging to the class of benzo[c]chromenes. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as a pharmacophore in drug design and its interactions with various biological targets. This article summarizes the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a benzo[c]chromene core with various substituents that influence its reactivity and biological properties. Below is a summary of its chemical identifiers:

PropertyValue
IUPAC Name 8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate
Molecular Formula C25H29NO7
SMILES Cc(c(O1)c(cc2)-c(ccc(OC)c3)c3C1=O)c2OC(CCCCCNC(OCc1ccccc1)=O)=O
InChI Key MDL Number (MFCD)

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The mechanism of action may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, thereby modulating biochemical pathways.
  • Receptor Binding : It may bind to receptors, influencing signaling pathways that affect cellular responses.

Biological Activity

Research indicates that 8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest that the compound has potential anticancer activity by inhibiting histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. For example, related compounds have shown IC50 values ranging from 14 to 67 nM against various HDAC isoforms .
  • Anti-inflammatory Effects : The compound's structure may confer anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases.
  • Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which could contribute to their therapeutic potential.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds within the same structural class:

Study 1: HDAC Inhibition

A study focused on the synthesis and evaluation of azumamides, structurally related to our compound, found that certain derivatives exhibited potent inhibition of HDACs (IC50 values between 14 to 67 nM). This suggests that modifications in the structure can enhance or reduce biological activity significantly .

Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of benzo[c]chromene derivatives indicated that specific substituents could significantly affect their potency as enzyme inhibitors. Such insights are crucial for optimizing the design of new therapeutic agents based on this scaffold .

Study 3: In Vivo Studies

In vivo studies on similar compounds have shown promising results in reducing tumor growth in animal models, highlighting the potential for clinical applications in oncology .

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